molecular formula C6H5ClF5NS B1315375 (4-Amino-3-chlorophenyl)pentafluorosulfur CAS No. 165114-85-2

(4-Amino-3-chlorophenyl)pentafluorosulfur

Cat. No.: B1315375
CAS No.: 165114-85-2
M. Wt: 253.62 g/mol
InChI Key: GJOCFJZDJRKCHS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (4-Amino-3-chlorophenyl)pentafluorosulfur typically involves the reaction of 4-amino-3-chlorobenzene with sulfur tetrafluoride under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent decomposition .

Chemical Reactions Analysis

(4-Amino-3-chlorophenyl)pentafluorosulfur undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can convert the pentafluorosulfur group to other sulfur-containing functional groups.

Common reagents used in these reactions include sulfur tetrafluoride, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Amino-3-chlorophenyl)pentafluorosulfur has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-3-chlorophenyl)pentafluorosulfur is not fully understood. it is believed to interact with various molecular targets through its amino and pentafluorosulfur groups. These interactions can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

(4-Amino-3-chlorophenyl)pentafluorosulfur can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

2-chloro-4-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF5NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOCFJZDJRKCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477816
Record name AGN-PC-0NHU53
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165114-85-2
Record name (OC-6-21)-(4-Amino-3-chlorophenyl)pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165114-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0NHU53
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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